Cas no 1806886-21-4 (Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate)

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its difluoromethyl group enhances metabolic stability and bioavailability, while the hydroxyl and methoxy substituents contribute to its reactivity as a versatile synthetic intermediate. The ethyl ester moiety improves solubility in organic solvents, facilitating further derivatization. This compound is particularly valuable in the development of bioactive molecules due to its balanced lipophilicity and electronic properties. Its structural features make it a promising candidate for applications in medicinal chemistry, including the design of enzyme inhibitors and receptor modulators.
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate structure
1806886-21-4 structure
商品名:Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate
CAS番号:1806886-21-4
MF:C10H11F2NO4
メガワット:247.19545006752
CID:4888235

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate
    • インチ: 1S/C10H11F2NO4/c1-3-17-10(15)6-7(14)8(16-2)5(4-13-6)9(11)12/h4,9,14H,3H2,1-2H3
    • InChIKey: DITOSIZJWPSUBQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CN=C(C(=O)OCC)C(=C1OC)O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 265
  • トポロジー分子極性表面積: 68.6
  • 疎水性パラメータ計算基準値(XlogP): 2.2

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029028782-500mg
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate
1806886-21-4 95%
500mg
$1,701.85 2022-03-31
Alichem
A029028782-1g
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate
1806886-21-4 95%
1g
$3,010.80 2022-03-31
Alichem
A029028782-250mg
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate
1806886-21-4 95%
250mg
$931.00 2022-03-31

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 関連文献

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylateに関する追加情報

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate (CAS No. 1806886-21-4)

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate, identified by its CAS number 1806886-21-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This pyridine derivative features a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The presence of both difluoromethyl and hydroxymethyl groups, along with a methoxy substituent, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for medicinal chemists.

The compound's molecular structure is characterized by a pyridine core substituted at the 5-position with a difluoromethyl group, at the 3-position with a hydroxyl group, and at the 4-position with a methoxy group. The carboxylate ester functionality at the 2-position further enhances its versatility in synthetic transformations. This combination of substituents imparts specific electronic and steric properties that influence its interactions with biological targets, thereby making it an attractive candidate for further exploration in drug development.

In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug molecules. Studies have demonstrated that compounds incorporating this moiety often exhibit improved pharmacokinetic profiles, which is a critical factor in the success of new therapeutics. The hydroxymethyl and methoxy groups contribute to hydrogen bonding capabilities and electronic modulation, respectively, further enriching the compound's potential as a lead molecule.

The synthesis of Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include functional group interconversions, such as esterification and protection-deprotection strategies, as well as palladium-catalyzed cross-coupling reactions for introducing the difluoromethyl group. These synthetic methodologies not only showcase the versatility of current chemical techniques but also underscore the importance of optimizing reaction conditions to achieve high yields and purity.

The biological evaluation of Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate has revealed promising preliminary results. Preclinical studies have indicated that this compound exhibits inhibitory activity against various enzymatic targets relevant to inflammatory and metabolic diseases. The presence of the hydroxymethyl group facilitates hydrogen bonding interactions with protein active sites, while the methoxy group modulates electronic effects, enhancing binding affinity. Additionally, the difluoromethyl group contributes to favorable pharmacokinetic properties by reducing susceptibility to metabolic degradation.

In the context of contemporary drug discovery, Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate exemplifies how structural diversification can lead to novel therapeutic entities. Researchers are increasingly leveraging computational methods and high-throughput screening to identify promising candidates for further development. The compound's unique structural features make it a compelling scaffold for designing molecules with enhanced efficacy and reduced side effects. As such, it represents an important asset in the ongoing effort to develop innovative treatments for complex diseases.

The future prospects for Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate are bright, with ongoing research focused on optimizing its pharmacological profile and exploring new synthetic routes. Advances in synthetic methodologies will continue to facilitate access to structurally diverse derivatives, enabling more comprehensive biological evaluation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

In conclusion, Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate (CAS No. 1806886-21-4) stands out as a noteworthy compound in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis showcases the power of modern organic chemistry techniques, while its preliminary biological data highlight its potential as a lead molecule for drug development. As research continues to uncover new applications for this compound and its derivatives, it is poised to make significant contributions to the field of medicinal chemistry.

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd